2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
The compound in focus is a benzimidazole derivative, which is a class of compounds known for their diverse pharmacological properties. However, this analysis will focus on the chemical aspects of the compound, excluding its drug use and dosage.
Synthesis Analysis
The synthesis of similar benzimidazole derivatives typically involves condensation reactions, often under reflux conditions. For example, Patel et al. (2010) describe the synthesis of related compounds using thioglycolic acid and anhydrous zinc chloride in ethanol. Similarly, Menteşe et al. (2015) synthesized benzimidazole derivatives containing triazole and thiadiazole rings, indicating a multi-step synthetic route that may be applicable to our compound of interest (Patel, Shah, Trivedi, & Vyas, 2010); (Menteşe, Ülker, & Kahveci, 2015).
Scientific Research Applications
Photodynamic Therapy
The synthesis and characterization of novel compounds with similar structural features have shown that these compounds exhibit properties very useful for photodynamic therapy (PDT). For instance, certain derivatives have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives containing structural motifs similar to the compound have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed very good ABTS scavenging activities and notable DPPH scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Catalytic Activity in Organic Synthesis
Compounds with benzimidazolin-2-ylidene and phosphane ligands have shown catalytic activities in Mizoroki–Heck coupling reactions, a crucial process in organic synthesis for the formation of carbon-carbon bonds. These findings suggest the potential utility of similar compounds in catalytic processes, enhancing the efficiency and selectivity of chemical reactions (Türkmen, Pape, Hahn, & Çetinkaya, 2009).
Antibacterial Studies
Research on benzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, which share a structural resemblance with the query compound, has highlighted their high antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential of such compounds in developing new antibacterial agents (Patil et al., 2010).
properties
IUPAC Name |
(2Z)-2-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O3S/c1-29-20-8-4-5-16(22(20)30-14-15-9-11-17(25)12-10-15)13-21-23(28)27-19-7-3-2-6-18(19)26-24(27)31-21/h2-13H,14H2,1H3/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJGEJLVMWPGE-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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